molecular formula C17H16ClNO4 B11698258 Ethyl 3-[2-(4-chlorophenoxy)acetamido]benzoate

Ethyl 3-[2-(4-chlorophenoxy)acetamido]benzoate

Cat. No.: B11698258
M. Wt: 333.8 g/mol
InChI Key: IRMVATQGROQVNL-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(4-chlorophenoxy)acetamido]benzoate is an organic compound that belongs to the class of esters and amides It is characterized by the presence of an ethyl ester group, a benzoate moiety, and a chlorophenoxyacetamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(4-chlorophenoxy)acetamido]benzoate typically involves the reaction of 4-chlorophenoxyacetic acid with ethyl 3-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(4-chlorophenoxy)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Ethyl 3-[2-(4-chlorophenoxy)acetamido]benzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of agrochemicals or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-[2-(4-chlorophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-[2-(4-chlorophenoxy)acetamido]benzoate can be compared with other similar compounds, such as:

    Ethyl 3-chloro-4-[2-(4-chlorophenoxy)propanamido]benzoate: This compound has a similar structure but with a different substituent on the benzoate moiety.

    Ethyl 4-cyanoacetamido benzoate: This compound contains a cyano group instead of the chlorophenoxy group.

    Thiazole derivatives: These compounds have a thiazole ring instead of the benzoate moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

ethyl 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C17H16ClNO4/c1-2-22-17(21)12-4-3-5-14(10-12)19-16(20)11-23-15-8-6-13(18)7-9-15/h3-10H,2,11H2,1H3,(H,19,20)

InChI Key

IRMVATQGROQVNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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